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3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile Documentation Hub

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  • Product: 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile
  • CAS: 1176541-33-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectral Characteristics of 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the spectral data (NMR, IR, and Mass Spectrometry) for the compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectral data (NMR, IR, and Mass Spectrometry) for the compound 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships. This document synthesizes predictive analysis based on established principles and comparative data from analogous structures to offer a robust framework for researchers.

Molecular Structure and Overview

3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile, with the molecular formula C₁₂H₉N₃O and a molecular weight of 211.23 g/mol [1], is a multifaceted structure featuring a phenyl ring substituted with a pyrazole moiety and a propanenitrile chain bearing a ketone. The pyrazole ring, a common scaffold in pharmaceuticals, imparts a unique electronic and steric profile[2]. The presence of a nitrile and a ketone group offers multiple avenues for chemical modification and potential biological interactions.

Figure 1: Structure of 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile.

Proposed Synthesis

Experimental Protocol:

  • Preparation of the Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen).

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add 4'-(1H-pyrazol-1-yl)acetophenone (1.0 equivalent) and ethyl cyanoformate (1.2 equivalents) sequentially at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., 1 M HCl) to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

reactant1 4'-(1H-pyrazol-1-yl)acetophenone product 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile reactant1->product 1. reactant2 Ethyl Cyanoformate reactant2->product 2. reagent Sodium Ethoxide Ethanol, Reflux reagent->product

Figure 2: Proposed synthetic scheme for 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile.

Spectroscopic Characterization

The following sections detail the predicted and inferred spectral data for the title compound, with justifications based on the analysis of structurally similar molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the pyrazole ring, the phenyl ring, and the methylene group of the propanenitrile chain.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.2d2HAr-H (ortho to C=O)Proximity to the electron-withdrawing carbonyl group causes a downfield shift.
~7.8 - 7.9d2HAr-H (ortho to pyrazole)The pyrazole ring also influences the chemical shift of the adjacent phenyl protons.
~7.7d1HPyrazole-HBased on data for similar pyrazole-containing compounds[3][4].
~7.5d1HPyrazole-H
~6.5t1HPyrazole-H
~4.0s2H-CH₂-CNThe methylene protons adjacent to a carbonyl and a nitrile group are expected to appear as a singlet in this region.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~190C=OThe carbonyl carbon of a ketone typically appears in this downfield region[5][6].
~142Pyrazole-C
~140Ar-C (ipso to pyrazole)
~135Ar-C (ipso to C=O)
~130Ar-CHAromatic carbons in the phenyl ring.
~122Ar-CH
~117C≡NThe nitrile carbon is expected in this range.
~108Pyrazole-CH
~29-CH₂-The methylene carbon.
Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present in a molecule. The key absorption bands are predicted as follows:

Predicted IR Data (ATR):

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000MediumC-H stretch (aromatic)Characteristic of C-H bonds in the phenyl and pyrazole rings.
~2250Medium-SharpC≡N stretchThe nitrile group exhibits a characteristic absorption in this region.
~1680StrongC=O stretch (ketone)The carbonyl group of the ketone will give a strong absorption band[5][6].
~1600, 1580, 1500Medium-StrongC=C stretch (aromatic)These bands are characteristic of the phenyl and pyrazole rings.
~1400-1000Medium-WeakC-N, C-C stretchesFingerprint region with various stretching and bending vibrations.
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (ESI+):

m/zIonRationale
212.08[M+H]⁺The protonated molecular ion peak, confirming the molecular weight of 211.23.
185.07[M-CN+H]⁺Loss of the nitrile group.
145.06[M-C₃H₂N₂O+H]⁺Fragmentation involving the loss of the oxopropanenitrile side chain.
119.05[C₆H₅N₂]⁺Fragment corresponding to the phenylpyrazole cation.

Standard Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality and reliable data, the following standard protocols are recommended:

  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • IR Spectroscopy:

    • Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan to subtract atmospheric contributions.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).

    • For accurate mass measurements, use a high-resolution mass spectrometer (HRMS).

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile. By leveraging predictive methods grounded in established spectroscopic principles and comparative data from analogous structures, researchers can confidently verify the synthesis of this compound and proceed with further investigations into its chemical and biological properties. The provided protocols for synthesis and spectral data acquisition offer a validated starting point for laboratory work, ensuring data integrity and reproducibility.

References

  • TARIKOĞULLARI DOĞAN, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1835-1853. [Link]

  • MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Retrieved from [Link]

  • TARIKOĞULLARI DOĞAN, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. Retrieved from [Link]

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Foundational

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Pyrazole-Containing Compounds

Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, lauded for its metabolic stability and versatile pharmacological profile.[1][2] As the demand for novel pyrazole-based therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, lauded for its metabolic stability and versatile pharmacological profile.[1][2] As the demand for novel pyrazole-based therapeutics and materials accelerates, the need for precise and predictive computational tools to guide their design and development has become paramount.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical applications of quantum chemical calculations for pyrazole-containing compounds. We will delve into the theoretical underpinnings of these methods, explore field-proven protocols for their implementation, and showcase their power in elucidating molecular properties critical for rational drug design and materials engineering.

The Strategic Imperative for Quantum Chemistry in Pyrazole Research

The functional and structural properties of pyrazole derivatives are rich and complex, stemming from their unique electronic architecture.[3] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to probe these properties with a level of detail that is often inaccessible through experimental methods alone.[3][5] These computational approaches enable the prediction of a wide array of molecular characteristics, including:

  • Electronic Structure and Reactivity: Understanding the distribution of electrons within a pyrazole derivative is fundamental to predicting its reactivity, stability, and potential interaction with biological targets.[5]

  • Tautomerism and Aromaticity: Pyrazoles can exist in different tautomeric forms, and their relative stabilities can significantly impact their biological activity.[6][7] Computational methods are invaluable for predicting the predominant tautomer under various conditions and quantifying the aromatic character of the pyrazole ring.[8]

  • Spectroscopic Properties: Quantum chemical calculations can accurately predict spectroscopic data, such as NMR chemical shifts and UV-Vis absorption spectra, which are crucial for structural elucidation and characterization.[9][10]

  • Non-Covalent Interactions: The ability to model weak interactions, such as hydrogen bonds and van der Waals forces, is essential for understanding how pyrazole-containing molecules bind to biological receptors.

By providing these insights, quantum chemistry empowers researchers to make more informed decisions throughout the discovery and development pipeline, from initial hit identification to lead optimization and beyond.[3][11]

Foundational Pillars: Density Functional Theory (DFT) and Basis Sets

The workhorse of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT). DFT methods provide a favorable balance between computational cost and accuracy, making them well-suited for studying the relatively large systems often encountered in drug discovery.[5][12]

The Causality Behind Choosing a DFT Functional

The choice of the DFT functional is a critical decision that directly impacts the accuracy of the calculations. For pyrazole-containing compounds, the B3LYP hybrid functional has consistently demonstrated robust performance in predicting a wide range of properties, including molecular geometries, electronic structures, and spectroscopic data.[5][13] The success of B3LYP lies in its combination of Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, which effectively captures the intricate electron correlation effects within these heterocyclic systems.

The Significance of the Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals.[14] The choice of basis set determines the flexibility the electrons have to distribute in space and is therefore crucial for obtaining accurate results. For pyrazole derivatives, the 6-311++G(d,p) basis set is a widely accepted standard that provides a good compromise between accuracy and computational expense.[6][13]

Let's break down the nomenclature of this basis set to understand its components:

  • 6-311: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three separate basis functions. This provides a high degree of flexibility for describing the electronic distribution.

  • ++G: These symbols denote the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are particularly important for accurately describing systems with lone pairs, anions, or weak non-covalent interactions, all of which are relevant to the chemistry of pyrazoles.

  • (d,p): This signifies the addition of polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals, which is essential for correctly describing chemical bonding.

The combination of the B3LYP functional with the 6-311++G(d,p) basis set provides a reliable and well-validated theoretical model for studying a wide range of properties of pyrazole-containing compounds.[6]

A Practical Workflow for Quantum Chemical Calculations

The following section outlines a step-by-step workflow for performing quantum chemical calculations on a pyrazole-containing compound. This protocol is designed to be a self-validating system, with each step building upon the previous one to ensure the reliability of the final results.

Caption: A generalized workflow for quantum chemical calculations on pyrazole derivatives.

Step 1: Molecular Input and Geometry Optimization

The starting point for any quantum chemical calculation is the three-dimensional structure of the molecule of interest. This can be generated using molecular building software or from experimental data (e.g., X-ray crystallography).

Protocol:

  • Construct the 3D structure of the pyrazole derivative using a molecular editor.

  • Perform an initial geometry optimization using a lower level of theory (e.g., a semi-empirical method) to obtain a reasonable starting geometry.

  • Set up the DFT calculation using the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Run the geometry optimization calculation. This will systematically adjust the positions of the atoms to find the lowest energy conformation of the molecule.

Step 2: Vibrational Frequency Analysis

Once the geometry has been optimized, it is essential to perform a vibrational frequency analysis to confirm that the optimized structure corresponds to a true energy minimum.

Protocol:

  • Use the optimized geometry from the previous step as the input for the frequency calculation.

  • Perform the frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Analyze the output:

    • No imaginary frequencies: This confirms that the structure is a true minimum on the potential energy surface.

    • One imaginary frequency: This indicates a transition state structure.

    • More than one imaginary frequency: The structure is not a stationary point and requires further optimization.

Step 3: Calculation of Molecular Properties

With a validated minimum energy structure, a variety of molecular properties can be calculated. These calculations are typically performed as "single-point energy" calculations, meaning the geometry is held fixed.

Key Properties and Their Significance:

PropertyDescriptionApplication in Pyrazole Research
Frontier Molecular Orbitals (HOMO/LUMO) The highest occupied and lowest unoccupied molecular orbitals. The energy gap between them is a measure of chemical reactivity.[5][12]Predicting sites of electrophilic and nucleophilic attack, understanding electronic transitions.[5]
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the van der Waals surface of the molecule.[15]Identifying electron-rich and electron-poor regions, predicting sites for non-covalent interactions, and understanding reactivity.[16][17]
Natural Bond Orbital (NBO) Analysis A method for studying charge transfer and conjugative interactions within a molecule.[16]Quantifying hyperconjugative interactions, analyzing intramolecular charge transfer, and understanding substituent effects.[13][18]
TD-DFT for UV-Vis Spectra Time-Dependent DFT is used to calculate the energies and intensities of electronic transitions, which correspond to the peaks in a UV-Vis spectrum.[10][19]Aiding in the interpretation of experimental spectra and understanding the electronic nature of excited states.[20]

Advanced Applications in Drug Discovery and Development

Quantum chemical calculations are not merely academic exercises; they have profound practical implications for the discovery and development of new pyrazole-based drugs.[3][11]

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[21] Quantum chemical descriptors, such as HOMO-LUMO energies, dipole moments, and atomic charges, can be used to build robust QSAR models that can predict the activity of novel pyrazole derivatives.[22][23]

Caption: The iterative cycle of QSAR-guided drug design.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[3] Quantum chemical calculations can be used to generate accurate partial charges for the ligand, which are crucial for obtaining reliable docking results. Furthermore, quantum mechanical methods can be used to refine the docked poses and to calculate binding affinities with a higher degree of accuracy than traditional molecular mechanics-based scoring functions.[24]

Software and Computational Resources

A variety of software packages are available for performing quantum chemical calculations, ranging from commercial to open-source options.[25]

Popular Software Packages:

  • Gaussian: A widely used commercial software package known for its broad range of features and high performance.[25]

  • ORCA: A powerful and versatile open-source quantum chemistry program.[25]

  • Schrödinger Suite: A comprehensive suite of tools for drug discovery that includes modules for quantum chemical calculations.[24][26]

  • Psi4: An open-source quantum chemistry package with a user-friendly Python interface.[27]

Future Perspectives and Conclusion

The field of quantum chemistry is continuously evolving, with the development of new theoretical methods and more efficient algorithms.[28][29] The increasing availability of high-performance computing resources will enable the application of these methods to even larger and more complex systems. For pyrazole-containing compounds, this will translate into more accurate predictions of their properties and a deeper understanding of their behavior.

References

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  • Shaw, R. A., & Hill, J. G. (2023). BasisOpt: A Python package for quantum chemistry basis set optimization. ResearchGate. [Link]

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  • Arora, K., & Nathani, V. (2023). In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. [Link]

  • Hadisaputra, S., et al. (2023). Natural Bonding Orbital NBO analysis of substituted pyrazolone. ResearchGate. [Link]

  • Acar, M., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Journal of the Iranian Chemical Society, 1-16. [Link]

  • Terra Quantum. (2024, October 2). Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. HPCwire. [Link]

  • Asiri, A. M., et al. (2025). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate. [Link]

  • da Silva, A. B. F., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 226. [Link]

  • da Silva, G. A. B., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

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  • Saluja, V. (2024). Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. International Journal of Global Advanced Scientific Research, 3(1), 26-34. [Link]

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  • Acar, M., et al. (2025). (PDF) Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Antimicrobial Activity Screening of 3-Oxo-3-phenylpropanenitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the antimicrobial activity screening of novel 3-oxo-3-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the antimicrobial activity screening of novel 3-oxo-3-phenylpropanenitrile derivatives. In an era where antimicrobial resistance poses a significant global health threat, the discovery of new antimicrobial agents is paramount.[1] 3-Oxo-3-phenylpropanenitrile and its derivatives represent a class of synthetic compounds with potential therapeutic applications.[2][3] The nitrile functional group is a key feature in several approved pharmaceuticals and is known to contribute to biological activity, often by acting as a hydrogen bond acceptor or through polar interactions with enzyme active sites.[4][5][6] This guide details a tiered screening approach, commencing with primary qualitative screening to identify active compounds, followed by quantitative determination of antimicrobial potency, and culminating in preliminary safety profiling through cytotoxicity assays. The protocols herein are grounded in established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[7][8]

Introduction: The Rationale for Screening 3-Oxo-3-phenylpropanenitrile Derivatives

The core structure of 3-oxo-3-phenylpropanenitrile combines a reactive β-ketonitrile moiety with a phenyl group, providing a scaffold that can be readily modified to generate a library of derivatives. This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR). The nitrile group, an important pharmacophore, is present in numerous approved drugs and is known to enhance binding affinity and improve pharmacokinetic profiles.[6] The antimicrobial potential of nitrile-containing compounds has been demonstrated in various studies, including novel fluoroquinolones.[4][9] Therefore, a systematic screening of 3-oxo-3-phenylpropanenitrile derivatives is a rational approach in the quest for new antimicrobial leads.

This guide will provide a step-by-step workflow for the initial assessment of these compounds, from determining their basic antimicrobial properties to quantifying their potency and initial safety profile.

Experimental Workflow Overview

A hierarchical screening cascade is the most efficient method for identifying promising lead compounds. This approach begins with a broad primary screen to identify any antimicrobial activity, followed by more rigorous quantitative assays for active compounds, and finally, an initial assessment of their safety profile.

Antimicrobial_Screening_Workflow cluster_1 Phase 2: Quantitative Analysis A Preparation of 3-oxo-3-phenylpropanenitrile Derivative Library & Stock Solutions B Agar Disk Diffusion Assay (Qualitative) A->B C Broth Microdilution Assay (MIC Determination) B->C Active Compounds D Determination of Minimum Bactericidal Concentration (MBC) C->D Compounds with MIC values E Mammalian Cell Cytotoxicity Assay (e.g., MTT Assay) D->E

Caption: High-level workflow for antimicrobial screening.

Phase 1: Primary Screening - Identifying Active Compounds

The initial step is a qualitative assessment to rapidly identify derivatives that exhibit any level of antimicrobial activity. The agar disk diffusion method is a widely used, cost-effective, and straightforward technique for this purpose.[10][11]

Principle of the Agar Disk Diffusion Method

This method relies on the diffusion of an antimicrobial agent from a saturated paper disk through an agar medium inoculated with a test microorganism.[12][13] If the compound is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the disk.[14] The size of this zone provides a qualitative measure of the compound's activity.[13]

Detailed Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol is adapted from the widely recognized Kirby-Bauer method.[15]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Stock solutions of 3-oxo-3-phenylpropanenitrile derivatives (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)

  • Negative control disks (impregnated with the solvent used for the test compounds)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[16]

  • Disk Application:

    • Aseptically apply sterile paper disks to the inoculated agar surface.

    • Pipette a fixed volume (e.g., 10 µL) of each test compound's stock solution onto a separate disk.

    • Apply positive and negative control disks to the same plate.

    • Gently press each disk to ensure complete contact with the agar.[14]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zones of inhibition in millimeters (mm).

    • A zone of inhibition around a test compound disk indicates antimicrobial activity. The solvent control should show no zone of inhibition.

Phase 2: Quantitative Analysis - Determining Potency

Compounds that demonstrate activity in the primary screen should be further evaluated to determine their minimum inhibitory concentration (MIC) and, subsequently, their minimum bactericidal concentration (MBC). The broth microdilution method is the gold standard for determining MIC values.[7][8][17]

Principle of the Broth Microdilution Method

This method involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[18] The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.[18]

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of active 3-oxo-3-phenylpropanenitrile derivatives

  • Standardized microbial inoculum (prepared as in the disk diffusion method and then diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Growth control (no antimicrobial agent)

  • Sterility control (no inoculum)

  • Multichannel pipette

Procedure:

  • Plate Preparation:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted microbial inoculum to each well (except the sterility control).[19]

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that kills a particular bacterium.

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate each aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no visible colony growth on the agar plate.

Phase 3: Preliminary Safety Profiling

A crucial aspect of drug development is to ensure that the antimicrobial compounds are not toxic to host cells.[20] A preliminary cytotoxicity assay using a mammalian cell line is a vital step.[21][22]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[23] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically. A reduction in formazan production is indicative of cytotoxicity.[24]

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • 3-oxo-3-phenylpropanenitrile derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with cells at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization and Measurement:

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.

Data Presentation and Interpretation

The results of the screening should be presented in a clear and concise manner to facilitate the identification of lead compounds.

Table 1: Example Data Summary for Antimicrobial Screening

Compound IDDisk Diffusion Zone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)Cytotoxicity IC₅₀ (µM)
Derivative A 181632>100
Derivative B 1064>12875
Derivative C 2281680
Ciprofloxacin 300.51>200

Interpretation:

  • Bacteriostatic vs. Bactericidal: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[25]

  • Selectivity Index (SI): The SI is calculated as the ratio of the cytotoxicity IC₅₀ to the MIC. A higher SI value is desirable, as it indicates that the compound is more toxic to the microbes than to mammalian cells.

Conclusion

This application note provides a robust and systematic framework for the initial antimicrobial screening of 3-oxo-3-phenylpropanenitrile derivatives. By following these standardized protocols, researchers can reliably identify and characterize novel compounds with therapeutic potential. The tiered approach ensures that resources are focused on the most promising candidates, accelerating the early stages of the drug discovery pipeline. Further studies, including mechanism of action, in vivo efficacy, and advanced toxicological profiling, will be necessary for the continued development of any identified lead compounds.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). European Journal of Medicinal Chemistry.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central.
  • The synthesis and biological evaluation of novel series of nitrile-containing fluoroquinolones as antibacterial agents. (2007). PubMed.
  • Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. (n.d.). ResearchGate.
  • Disk diffusion method. (2004). Southeast Asian Fisheries Development Center.
  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
  • Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]. (n.d.). Research India Publications.
  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). ACS Publications.
  • Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap.
  • Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. (2023). PubMed.
  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). PubMed Central.
  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central.
  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (n.d.).
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. (n.d.). PubMed Central.
  • Disk diffusion test. (n.d.). Wikipedia.
  • MIC (Broth Microdilution) Testing. (2020). YouTube.
  • New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. (2026). MDPI.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.).

Sources

Application

Application Notes and Protocols for the Development of 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile Analogs for Structure-Activity Relationship (SAR) Studies

Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1] A significant body of research highlights the prevalence of pyrazole-containing molecules as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2][3] Notably, pyrazole derivatives have been successfully developed as inhibitors of key oncogenic kinases such as Aurora kinases and Janus kinases (JAKs).[1][4][5] Aurora kinases are essential for mitotic progression, and their overexpression is common in many human cancers, making them attractive therapeutic targets.[4] Similarly, the JAK/STAT signaling pathway is frequently implicated in the proliferation of cancer cells.[5]

The core structure of 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile presents a unique combination of a proven kinase-binding element (the pyrazole ring) and a Michael acceptor (the β-ketonitrile moiety), suggesting a potential for covalent or strong non-covalent interactions within the ATP-binding pocket of target kinases. This document provides a comprehensive guide for the design, synthesis, and biological evaluation of analogs of this scaffold to elucidate its structure-activity relationships (SAR) as potential kinase inhibitors for anticancer drug discovery.

Strategic Approach to Analog Design for SAR Studies

A systematic SAR study is crucial to identify the key structural features required for potent and selective biological activity. The proposed strategy involves the independent and combined modification of the three main components of the 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile scaffold: the pyrazole ring, the central phenyl ring, and the 3-oxo-propanenitrile moiety.

dot

Figure 1: A schematic representation of the SAR strategy for the development of 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile analogs.

Synthetic Protocols

The synthesis of the target analogs can be achieved through a convergent strategy, beginning with the preparation of the key intermediate, 4'-(1H-pyrazol-1-yl)acetophenone, followed by a Claisen condensation to introduce the β-ketonitrile moiety.

Protocol 1: Synthesis of 4'-(1H-pyrazol-1-yl)acetophenone (Intermediate 1)

This procedure is adapted from established N-arylation methods, such as the Ullmann condensation.[6]

dot

Synthesis_Intermediate1 Reactant1 4-Bromoacetophenone Reagents CuI, K2CO3, L-proline DMSO, 110 °C Reactant1->Reagents Reactant2 Pyrazole Reactant2->Reagents Product 4'-(1H-Pyrazol-1-yl)acetophenone (Intermediate 1) Reagents->Product

Figure 2: Synthetic scheme for the preparation of Intermediate 1.

Materials:

  • 4-Bromoacetophenone

  • Pyrazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • L-proline

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromoacetophenone (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), potassium carbonate (2.0 eq), and L-proline (0.2 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4'-(1H-pyrazol-1-yl)acetophenone as a solid.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile (Core Scaffold)

This protocol utilizes a Claisen condensation of the key intermediate with a cyanide source.[6][7]

dot

Synthesis_CoreScaffold Reactant1 4'-(1H-Pyrazol-1-yl)acetophenone (Intermediate 1) Base Sodium Ethoxide (NaOEt) Ethanol, Reflux Reactant1->Base Reactant2 Ethyl Cyanoformate Reactant2->Base Product 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile Base->Product

Figure 3: Synthesis of the core scaffold via Claisen condensation.

Materials:

  • 4'-(1H-Pyrazol-1-yl)acetophenone (Intermediate 1)

  • Ethyl cyanoformate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, dissolve sodium ethoxide (1.5 eq) in anhydrous ethanol under an inert atmosphere.

  • Add a solution of 4'-(1H-pyrazol-1-yl)acetophenone (1.0 eq) in anhydrous ethanol to the flask.

  • Add ethyl cyanoformate (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the product with diethyl ether (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel chromatography to yield the title compound.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy (presence of nitrile and ketone functionalities), and high-resolution mass spectrometry.

Application Notes: Biological Evaluation

The synthesized analogs should be evaluated for their biological activity to establish a comprehensive SAR. Given the prevalence of pyrazole-containing compounds as kinase inhibitors, a primary screen against a relevant kinase followed by a cell-based proliferation assay is recommended. Aurora kinase A is a suitable initial target due to its role in mitosis and the known activity of other pyrazole-based inhibitors.[4][8]

Protocol 3: In Vitro Aurora Kinase A Inhibition Assay

This protocol is a general guideline for a biochemical kinase assay using a luminescence-based method to quantify ATP consumption.

Materials:

  • Recombinant human Aurora kinase A

  • Myelin basic protein (MBP) as a substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a well of the microplate, add the kinase assay buffer, the test compound dilution, and the substrate (MBP).

  • Add the Aurora kinase A enzyme to initiate the pre-incubation (typically 10-15 minutes at room temperature).

  • Initiate the kinase reaction by adding ATP (at a concentration close to its Km for Aurora A).

  • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.

  • Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values for each compound by plotting the percent inhibition against the compound concentration.

Protocol 4: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HCT116, a colon cancer cell line known to be sensitive to Aurora kinase inhibitors)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed the HCT116 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) for each compound.

Data Presentation and Interpretation

The results from the biological assays should be tabulated to facilitate the analysis of the SAR.

Table 1: In Vitro Aurora Kinase A Inhibition and Antiproliferative Activity of Analogs

Compound IDR¹ (Pyrazole)R² (Phenyl)R³ (Ketonitrile)Aurora A IC₅₀ (nM)HCT116 GI₅₀ (µM)
Core HH-C(O)CH₂CNDataData
Analog 1 3-MeH-C(O)CH₂CNDataData
Analog 2 4-ClH-C(O)CH₂CNDataData
Analog 3 H2-F-C(O)CH₂CNDataData
Analog 4 H3-OMe-C(O)CH₂CNDataData
Analog 5 HH-C(O)CH₂-tetrazoleDataData
... ...............

References

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388. Available from: [Link]

  • Soncini, C., et al. (2006). PHA-680632, a novel Aurora kinase inhibitor with potent antitumoral activity. Clinical Cancer Research, 12(13), 4080-4089. Available from: [Link]

  • Nitulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Available from: [Link]

  • DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate. Google Patents.
  • Coumar, M. S., et al. (2008). Aurora kinase A inhibitors: identification, SAR exploration and molecular modeling of 6,7-dihydro-4H-pyrazolo-[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione scaffold. Bioorganic & Medicinal Chemistry Letters, 18(5), 1623-1627. Available from: [Link]

  • Xiong, R., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 945-950. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available from: [Link]

  • Shaw, D. E., et al. (2022). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK pathways in cancer. RSC Medicinal Chemistry, 13(5), 526-547. Available from: [Link]

  • Antilla, J. C., et al. (2004). The Copper-Catalyzed N-Arylation of Nitrogen Heterocycles. The Journal of Organic Chemistry, 69(17), 5578-5587. Available from: [Link]

  • Beilstein Journals. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Available from: [Link]

  • Ameta, R. K., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Bioorganic Chemistry, 138, 106652. Available from: [Link]

  • de Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorganic & Medicinal Chemistry Letters, 24(21), 4812-4817. Available from: [Link]

  • Al-Tel, T. H. (2017). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 22(10), 1648. Available from: [Link]

  • Zhang, T., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. Bioorganic & Medicinal Chemistry, 27(9), 1765-1777. Available from: [Link]

Sources

Method

Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazole Derivatives

Introduction: The Significance of Pyrazoles and the Advent of Microwave Synthesis Pyrazole derivatives represent a paramount class of heterocyclic compounds in medicinal chemistry and drug development. Their versatile fi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazoles and the Advent of Microwave Synthesis

Pyrazole derivatives represent a paramount class of heterocyclic compounds in medicinal chemistry and drug development. Their versatile five-membered ring structure, containing two adjacent nitrogen atoms, is a key pharmacophore in numerous FDA-approved drugs.[1][2] These compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antioxidant properties.[2] Notably, several tyrosine kinase inhibitors, such as Crizotinib and Pralsetinib for non-small cell lung cancer, feature a pyrazole scaffold, underscoring its importance in modern therapeutics.[3]

Traditionally, the synthesis of pyrazole derivatives has relied on conventional heating methods, which often necessitate long reaction times, high energy consumption, and the use of volatile organic solvents. These methods can be inefficient and environmentally burdensome.[1][2] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a green and efficient alternative.[1][2] Microwave chemistry utilizes the ability of specific molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. This technique dramatically reduces reaction times from hours to minutes, improves product yields, and often allows for the use of environmentally benign solvents or even solvent-free conditions.[3][4][5][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of pyrazole derivatives. We will delve into the underlying principles, present detailed and validated protocols, and offer insights into the causality behind experimental choices to ensure reproducible and efficient synthesis.

The Engine of Acceleration: Understanding Microwave-Assisted Heating

Unlike conventional heating where heat is transferred through conduction and convection, microwave irradiation heats the entire volume of the sample simultaneously through a process called dielectric heating.[3] This occurs due to the interaction of the electric field component of microwaves with polar molecules or ions in the reaction mixture. The rapid oscillation of the electric field causes these molecules to align and realign, generating heat through molecular friction and dielectric loss.

This direct and efficient energy transfer is the primary reason for the dramatic acceleration of reaction rates observed in MAOS.[3][5] Key advantages of this heating mechanism include:

  • Rapid and Uniform Heating: Eliminates thermal gradients and localized overheating, often leading to cleaner reactions with fewer byproducts.[3]

  • Increased Reaction Rates: Reactions can be completed in minutes instead of hours.[4][5]

  • Higher Yields: Improved reaction kinetics and reduced side reactions often result in higher isolated yields.[3][4]

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than heating a large oil bath.[3]

  • Green Chemistry: Facilitates the use of greener solvents (e.g., water, ethanol) or solvent-free conditions, reducing environmental impact.[1][3][8]

cluster_Microwave Microwave Reactor cluster_Heating Heating Mechanism cluster_Outcome Reaction Outcome Microwave_Source Microwave Source Reaction_Vessel Reaction Vessel (Polar Molecules/Ions) Microwave_Source->Reaction_Vessel Irradiation Molecular_Rotation Rapid Molecular Rotation Reaction_Vessel->Molecular_Rotation Interaction Heat_Generation Uniform Heat Generation (Dielectric Heating) Molecular_Rotation->Heat_Generation Friction Accelerated_Reaction Accelerated Reaction Rate Heat_Generation->Accelerated_Reaction Higher_Yield Higher Yield & Purity Accelerated_Reaction->Higher_Yield

Figure 1: Workflow of Microwave-Assisted Heating.

Protocols for Microwave-Assisted Pyrazole Synthesis

The versatility of microwave synthesis allows for the efficient construction of a wide array of pyrazole derivatives. Below are detailed protocols for common and significant pyrazole syntheses.

Protocol 1: One-Pot, Three-Component Synthesis of Pyrazolone Derivatives

This protocol outlines a solvent-free, one-pot synthesis of pyrazolone derivatives, which are valuable intermediates in medicinal chemistry. The reaction proceeds via a condensation reaction followed by cyclization.

Reaction Scheme:

Materials:

  • Ethyl acetoacetate

  • Substituted phenylhydrazine (e.g., 3-nitrophenylhydrazine)

  • Aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde)

  • Microwave reactor (e.g., CEM MARS™ 6 Synthesis)[5]

  • 50 mL round-bottom flask

Procedure:

  • To a 50 mL round-bottom flask, add ethyl acetoacetate (0.45 mmol), the desired substituted phenylhydrazine (0.3 mmol), and the aromatic aldehyde (0.3 mmol).[9]

  • Place the flask in the microwave reactor.

  • Irradiate the mixture at 420 W for 10 minutes.[9]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazolone derivative.

Data Summary:

EntryPhenylhydrazineAldehydeTime (min)Power (W)Yield (%)
13-Nitrophenylhydrazine3-Methoxy-4-ethoxy-benzaldehyde1042098
2PhenylhydrazineBenzaldehyde1042095
34-Chlorophenylhydrazine4-Chlorobenzaldehyde1042092

Table adapted from data presented in similar multicomponent reactions.[9]

Protocol 2: Synthesis of Quinolin-2(1H)-one-based Pyrazole Derivatives

This protocol describes the synthesis of pyrazole derivatives fused with a quinolinone scaffold, a common structural motif in anticancer agents.

Reaction Scheme:

Materials:

  • Quinolin-2(1H)-one-based α,β-unsaturated ketone

  • Arylhydrazine (or hydrazine hydrate)

  • Acetic acid (or ethanol)

  • Microwave reactor

  • Sealed microwave reaction vessel

Procedure:

  • In a sealed microwave reaction vessel, combine the quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol) and the arylhydrazine (1.2 mmol).[3]

  • Add acetic acid (3 mL) as the solvent.[3]

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 120°C and the power to 360 W.[3]

  • Heat the mixture for 7-10 minutes.[3]

  • After cooling, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the desired product.

Comparative Data:

MethodHeatingTimeYield (%)
MicrowaveMicrowave Irradiation7-10 min68-86
ConventionalReflux5-6 h50-70

This table illustrates the significant reduction in reaction time and improvement in yield with microwave synthesis compared to conventional methods.[3][4]

Start Start Reagents Combine Reactants & Solvent in Vessel Start->Reagents Seal Seal Reaction Vessel Reagents->Seal Microwave Microwave Irradiation (Set Time, Temp, Power) Seal->Microwave Cooling Cool to Room Temperature Microwave->Cooling Workup Product Isolation (Filtration/Recrystallization) Cooling->Workup End Pure Product Workup->End

Figure 2: General Experimental Workflow for Microwave-Assisted Pyrazole Synthesis.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The significant reduction in reaction time and the high yields are characteristic of successful microwave-assisted synthesis. To ensure reproducibility and the integrity of the results, the following points should be considered:

  • Purity of Starting Materials: Use high-purity reagents and solvents to minimize side reactions.

  • Accurate Monitoring: Modern microwave reactors allow for precise control and monitoring of temperature and pressure, which is crucial for safety and reproducibility.[5]

  • Characterization: The structure of the synthesized compounds should be unequivocally confirmed using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.[4][5][10]

  • Comparison with Conventional Methods: As demonstrated in the data tables, comparing the results of microwave synthesis with those of conventional heating can validate the efficiency and advantages of the microwave-assisted approach.[4]

Limitations and Considerations

While MAOS offers significant advantages, it is essential to be aware of its limitations. These include the initial cost of specialized microwave reactors and potential challenges in scalability for industrial applications.[3] Additionally, not all solvents are suitable for microwave heating due to their poor microwave absorption.[3] Uneven heating can also be a concern, potentially leading to localized overheating and side reactions if not properly managed.[3]

Conclusion

Microwave-assisted synthesis has emerged as a powerful and indispensable tool for the rapid and efficient synthesis of pyrazole derivatives.[2] This technology aligns with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation.[1][8] The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to leverage the benefits of microwave synthesis in their pursuit of novel and medicinally important pyrazole-based compounds. The continued adoption and development of MAOS will undoubtedly accelerate the discovery and development of new therapeutics.[2][11]

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Microwave-Assisted Green Synthesis of Spiroindolinopyranopyrazoles. ScholarWorks @ UTRGV.
  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega.
  • (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
  • Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis.
  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Bentham Science Publishers.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Pharmaceutical Sciences and Research.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile synthesis

Welcome to the technical support center for the synthesis of 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key chemical intermediate.

Introduction

3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis is typically achieved via a crossed Claisen condensation between 4-(1H-pyrazol-1-yl)acetophenone and an excess of a cyano-ester, most commonly ethyl cyanoacetate. The reaction's success hinges on the careful control of reaction conditions to favor the desired condensation product and minimize side reactions. This guide will provide a comprehensive overview of the reaction, detailed protocols, and solutions to common experimental challenges.

Reaction Overview: The Crossed Claisen Condensation

The core of this synthesis is the crossed Claisen condensation, a carbon-carbon bond-forming reaction. In this specific case, it involves the reaction of a ketone (4-(1H-pyrazol-1-yl)acetophenone) with an ester (ethyl cyanoacetate) in the presence of a strong base.

Mechanism Insight: The reaction is initiated by the deprotonation of the α-carbon of ethyl cyanoacetate by a strong base to form a highly stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-(1H-pyrazol-1-yl)acetophenone. The resulting tetrahedral intermediate subsequently eliminates an ethoxide ion to yield the β-ketonitrile product. A full equivalent of base is crucial as it deprotonates the product, driving the equilibrium towards the final product.[1][2]

Claisen_Condensation Reactants 4-(1H-pyrazol-1-yl)acetophenone + Ethyl Cyanoacetate Enolate Ethyl Cyanoacetate Enolate Reactants->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Forms Base Strong Base (e.g., NaH, NaOEt) Base->Reactants Enolate->Reactants Nucleophilic Attack Product_Salt Product Anion (Salt) Tetrahedral_Intermediate->Product_Salt Elimination of Ethoxide Acid_Workup Acidic Workup (e.g., aq. HCl) Product_Salt->Acid_Workup Protonation Final_Product 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile Acid_Workup->Final_Product

Caption: General workflow of the crossed Claisen condensation for the synthesis of 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile.

Recommended Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reagents and Materials:

  • 4-(1H-pyrazol-1-yl)acetophenone[3][4]

  • Ethyl cyanoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium ethoxide (NaOEt)

  • Anhydrous Tetrahydrofuran (THF) or Anhydrous Ethanol

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a dry round-bottom flask containing anhydrous THF. Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add ethyl cyanoacetate (1.5 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Condensation Reaction: Dissolve 4-(1H-pyrazol-1-yl)acetophenone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of ethanol, followed by water.

  • Acidification: Acidify the aqueous layer to a pH of approximately 4-5 by the dropwise addition of 1M HCl. This will protonate the product, causing it to precipitate or separate from the aqueous layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Base: Sodium hydride may have degraded due to improper storage. 2. Wet Reagents/Solvent: The presence of water will quench the base and the enolate. 3. Insufficient Base: Less than a full equivalent of base was used. 4. Low Reaction Temperature/Time: The reaction may not have gone to completion.1. Use fresh, unopened sodium hydride or test the activity of the existing batch. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. 3. Use at least 1.1 to 1.2 equivalents of a strong base. The Claisen condensation requires a stoichiometric amount of base.[1][2] 4. Increase the reaction temperature to reflux and/or extend the reaction time, monitoring by TLC.
Formation of a Major Side Product 1. Self-condensation of Ethyl Cyanoacetate: This can occur if the ketone is added too slowly or at too high a temperature. 2. Knoevenagel Condensation Product: This can be favored under certain conditions, particularly with weaker bases or protic solvents.1. Add the solution of 4-(1H-pyrazol-1-yl)acetophenone to the pre-formed enolate of ethyl cyanoacetate at a steady, dropwise rate. 2. Use a strong, non-nucleophilic base like sodium hydride in an aprotic solvent like THF. Avoid amine bases like piperidine or ammonium acetate if the Claisen product is desired.
Product is an Oil and Difficult to Purify 1. Presence of Impurities: Residual starting materials or side products can prevent crystallization. 2. Product is inherently an oil: The product may have a low melting point.1. Ensure thorough purification by column chromatography. Try different solvent systems for elution. 2. If the product is an oil, ensure all solvent is removed under high vacuum. Characterize the product as an oil.
Difficulty in Quenching the Reaction Excessive amount of unreacted sodium hydride. Quench very slowly at 0 °C with a less reactive alcohol (e.g., isopropanol) before adding water.

Frequently Asked Questions (FAQs)

Q1: Why is a full equivalent of a strong base necessary for the Claisen condensation?

A1: The Claisen condensation is a reversible reaction.[1] The product, a β-ketonitrile, is more acidic than the starting ester. The strong base deprotonates the product to form a resonance-stabilized enolate. This final deprotonation step is essentially irreversible and drives the reaction to completion according to Le Châtelier's principle.[2]

Q2: Can I use sodium ethoxide instead of sodium hydride?

A2: Yes, sodium ethoxide is a suitable base for this reaction.[5] If using sodium ethoxide, it is best to use ethanol as the solvent to avoid transesterification of the ethyl cyanoacetate. Sodium hydride is often preferred as it leads to an irreversible deprotonation and the only byproduct is hydrogen gas.

Q3: My reaction is not going to completion, what should I do?

A3: First, confirm the quality of your reagents and the dryness of your solvent. If these are not the issue, consider increasing the reaction temperature to reflux. You can also try using a stronger base, such as potassium tert-butoxide, which can increase the rate of enolate formation.

Q4: What is the best way to monitor the reaction progress?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a mixture of ethyl acetate and hexanes as the mobile phase. The product will be more polar than the starting 4-(1H-pyrazol-1-yl)acetophenone. Stain with potassium permanganate or view under UV light if the compounds are UV active.

Q5: How do I purify the final product?

A5: Column chromatography on silica gel is the most effective method. A gradient elution starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30-50% ethyl acetate in hexanes) should provide good separation of the product from unreacted starting materials and side products.

Data Summary Table

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)Strong bases that effectively deprotonate ethyl cyanoacetate. NaH is irreversible.
Base Stoichiometry ≥ 1.1 equivalentsA full equivalent is required to drive the reaction to completion by deprotonating the product.[1][2]
Solvent Anhydrous THF (for NaH) or Anhydrous Ethanol (for NaOEt)Aprotic solvent for NaH to avoid reaction with the solvent. Matching solvent for NaOEt to prevent transesterification.
Temperature 0 °C to RefluxInitial enolate formation at 0 °C to control exotherm, followed by heating to reflux to drive the condensation.
Reaction Time 4 - 8 hoursTypically sufficient for completion, but should be monitored by TLC.
Workup Acidic (e.g., dilute HCl)Neutralizes the basic reaction mixture and protonates the product enolate.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Check Reagent Quality and Dryness Start->Check_Reagents Side_Product_Issue Major Side Product Observed Start->Side_Product_Issue Purification_Problem Purification Difficulty Start->Purification_Problem Check_Base Verify Base Activity and Stoichiometry Check_Reagents->Check_Base Reagents OK Check_Conditions Review Reaction Temperature and Time Check_Base->Check_Conditions Base OK Success Successful Synthesis Check_Conditions->Success Conditions Optimized Analyze_Side_Product Identify Side Product (e.g., by NMR, MS) Side_Product_Issue->Analyze_Side_Product Knoevenagel Knoevenagel Product? Analyze_Side_Product->Knoevenagel Self_Condensation Self-Condensation Product? Analyze_Side_Product->Self_Condensation Optimize_Base Change Base to NaH in aprotic solvent Knoevenagel->Optimize_Base Yes Optimize_Addition Optimize addition rate of ketone Self_Condensation->Optimize_Addition Yes Chromatography Optimize Column Chromatography Conditions Purification_Problem->Chromatography Chromatography->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis of 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile.

References

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • PubChem. 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-one. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Pyrazole Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of polar pyrazole compounds. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic scaffolds. The inherent polarity and basicity of the pyrazole nucleus frequently lead to complex purification issues. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific problems you may face during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental chemical properties of polar pyrazoles that underpin common purification difficulties. Understanding these principles is the first step toward developing a successful purification strategy.

Q1: What makes polar pyrazole compounds so challenging to purify?

A: The purification challenges stem from a combination of their structural and electronic properties:

  • High Polarity & Hydrogen Bonding: The presence of two adjacent nitrogen atoms in the pyrazole ring makes it a strong hydrogen bond donor and acceptor.[1] This leads to high water solubility and strong interactions with polar stationary phases like silica gel, often resulting in poor chromatographic peak shape and difficulty in elution.

  • Basicity (pKa): Pyrazole is a weak base with a pKa of approximately 2.5 for its conjugate acid.[2] This basicity causes strong, often irreversible, binding to the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to significant tailing, streaking, or even complete retention of the compound on the column.[3]

  • Tautomerism: Unsubstituted N1-H pyrazoles can exist as tautomers, which can complicate characterization and, in some cases, purification if the tautomers have different polarities.[1]

  • Formation of Regioisomers: A primary method for pyrazole synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[4] If an unsymmetrical dicarbonyl is used, this reaction can produce two different regioisomers, which often have very similar polarities, making their separation exceptionally difficult.[5]

Q2: What are the most common impurities I should expect in a crude pyrazole reaction mixture?

A: Impurities are typically related to the synthesis method. For the common cyclocondensation route, you should be vigilant for:

  • Unreacted Starting Materials: Residual hydrazine or 1,3-dicarbonyl compounds.

  • Regioisomers: As mentioned above, these are often the most challenging impurity to remove.[5]

  • Partially Reacted Intermediates: Such as hydrazones, which may not have fully cyclized.[6]

  • By-products from Side Reactions: Depending on the reaction conditions, various side products can form.

Q3: My pyrazole has multiple polar functional groups (e.g., -COOH, -OH, -NH2). How does this impact my purification strategy?

A: Additional polar groups exacerbate the challenges. These compounds are often highly water-soluble and may be nearly impossible to elute from a standard silica gel column using conventional organic solvents. For such cases, standard purification methods are often ineffective, and you must consider more specialized techniques like reverse-phase chromatography with highly aqueous mobile phases, hydrophilic interaction liquid chromatography (HILIC), or ion-exchange chromatography.[7][8]

Section 2: Troubleshooting Guide - Column Chromatography

Column chromatography is the workhorse of purification, but it is also the source of the most frequent problems with polar pyrazoles. This section provides solutions to common issues.

Problem: My compound is streaking badly on a silica gel TLC plate and I get poor recovery from my column.[3]

Causality: This is a classic sign of strong interaction between your basic pyrazole and the acidic silica gel. The streaking (tailing) indicates slow desorption kinetics from the acidic sites on the stationary phase. Low recovery occurs when a portion of the compound binds irreversibly.

Solution 1: Mobile Phase Modification

The most straightforward solution is to neutralize the acidic silanol groups by adding a small amount of a basic modifier to your eluent.

  • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate + 0.5% TEA). TEA is a volatile base that will compete with your pyrazole for binding to the acidic sites on the silica.

  • Ammonia in Methanol: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as the polar component (e.g., 98:2 DCM:[7N NH3 in MeOH]) can be highly effective.[9]

Solution 2: Use an Alternative Stationary Phase

If mobile phase modification is insufficient, change the stationary phase to one that is less acidic.

  • Deactivated Silica: You can pre-treat your silica gel by flushing the packed column with a solvent mixture containing a higher concentration of a basic modifier (like 1-5% TEA in your eluent) before loading your sample.[9]

  • Alumina (Neutral or Basic): Alumina is a good alternative to silica for basic compounds.[3] Ensure you use neutral or basic alumina, as acidic alumina will present the same problems.

  • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option where the silica surface is covalently modified with aminopropyl groups. This phase provides a less interactive surface for basic compounds.[7][8]

Problem: My highly polar pyrazole runs at the solvent front in reverse-phase (C18) chromatography.[8]

Causality: The compound is too polar to have sufficient hydrophobic interaction with the non-polar C18 stationary phase. It prefers the polar mobile phase (typically water/acetonitrile or water/methanol) and is eluted without retention.

Solution: Employ Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is designed specifically for the retention of highly polar compounds that are not retained in reverse-phase.[7][8]

  • Principle: You use a polar stationary phase (the same ones used for normal phase, like bare silica, amine, or diol) and a mobile phase common to reverse-phase (e.g., acetonitrile/water). In HILIC, the highly organic mobile phase forms a water-enriched layer on the surface of the stationary phase. Your polar analyte partitions into this layer and is retained via hydrophilic interactions. Water acts as the strong, eluting solvent .[7]

  • Typical Mobile Phase: A gradient starting from high organic (e.g., 95% Acetonitrile / 5% Water with a buffer like 10mM ammonium formate) and increasing the aqueous component to elute the compound.

Workflow: Selecting a Chromatography Method

This decision tree can guide you in choosing the most appropriate chromatographic technique.

Caption: Decision tree for selecting the appropriate purification method.

Data Summary: Recommended Chromatography Conditions
Problem TypeStationary PhaseRecommended Mobile Phase SystemRationale
Basic Pyrazole, Moderate Polarity Silica GelHexane/EtOAc or DCM/MeOH + 0.1-1% TEA Neutralizes acidic silanol sites to prevent tailing.[9]
Basic Pyrazole, Poor Separation Neutral/Basic AluminaHexane/EtOAc or DCM/MeOHProvides a non-acidic surface for better chromatography of bases.[3]
Highly Polar/Ionic Pyrazole Silica, Amine, or DiolAcetonitrile/Water (HILIC Mode) Retains very polar compounds that are unretained by reverse phase.[7][8]
Isomer Separation (Regioisomers) Silica GelGradients of Ethyl Acetate in HexaneStandard conditions for separating compounds with slight polarity differences.[5]
Isomer Separation (Enantiomers) Chiral Stationary Phase (CSP)n-Hexane/Ethanol or Polar Organic ModeRequires a chiral environment to differentiate between enantiomers.[5][10]

Section 3: Troubleshooting Guide - Crystallization & Extraction

When chromatography is problematic or for large-scale purification, crystallization and extraction are essential techniques.

Problem: My polar pyrazole oils out or is too soluble to crystallize.

Causality: The high polarity of your compound leads to very strong solute-solvent interactions, which can be more energetically favorable than the formation of a crystal lattice.

Solution: Purification via Acid-Addition Salt Crystallization

This is a powerful and often overlooked technique for purifying basic compounds. By reacting your basic pyrazole with an acid, you form a salt. This new entity has drastically different physical properties (polarity, solubility, crystal packing) and will often crystallize readily from solvent systems in which the freebase was highly soluble.[11]

Caption: Workflow for purification via acid-addition salt formation.

Experimental Protocol: Purification of a Pyrazole via Oxalate Salt Formation

This protocol is adapted from methodologies described for pyrazole purification.[11]

  • Dissolution: Dissolve the crude pyrazole compound in a minimal amount of a suitable organic solvent like ethanol or isopropanol. Gentle heating may be required.

  • Acid Addition: In a separate flask, prepare a saturated solution of oxalic acid in the same solvent.

  • Precipitation: Slowly add the oxalic acid solution dropwise to the stirring pyrazole solution at room temperature. The pyrazole oxalate salt should begin to precipitate.

  • Crystallization: Once precipitation is evident, continue stirring for one hour at room temperature, then cool the mixture in an ice bath to maximize crystal formation.

  • Isolation: Filter the resulting solid using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold solvent to remove any soluble impurities.

  • Drying: Dry the purified pyrazole oxalate salt under vacuum. The unwanted by-products and isomers often remain in the filtrate.[11]

  • Liberation of Freebase (Optional): If the freebase is required, the salt can be dissolved in water, neutralized with a weak base like sodium bicarbonate, and extracted with an organic solvent (e.g., ethyl acetate).

Problem: I have poor recovery during liquid-liquid extraction (LLE).

Causality: The polarity of your pyrazole allows it to partition between both the aqueous and organic layers, leading to inefficient separation.

Solution: pH-Controlled Extraction

Leverage the basicity of the pyrazole to control its solubility.

  • To Extract into an Organic Layer: Make the aqueous layer basic (pH > 8, using NaHCO₃ or NaOH). This deprotonates any protonated pyrazole, neutralizing it and making it less polar, thus driving it into the organic phase.

  • To Extract into an Aqueous Layer (Wash Step): Use an acidic aqueous wash (pH < 2, using dilute HCl). This will protonate the basic pyrazole, forming a highly water-soluble salt that will move into the aqueous phase, leaving less basic impurities behind in the organic layer.

References

  • Method for purifying pyrazoles. (WO2011076194A1).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2024). MDPI. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). MDPI. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. [Link]

  • For highly polar compound, how to do the purification? (2018). ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). ScienceDirect. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • (PDF) Chemistry and Therapeutic Review of Pyrazole. (2017). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Efficacy in In Vivo Studies of Pyrazole Compounds

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are observing a disconnect between pro...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are observing a disconnect between promising in vitro data and disappointing in vivo efficacy for their pyrazole-based compounds. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, found in numerous approved drugs.[1][2] However, its successful transition from the bench to a preclinical setting is fraught with challenges.

This document is structured as a logical troubleshooting workflow. We will start with the most fundamental questions regarding your compound and experimental setup and progressively delve into more complex pharmacokinetic and pharmacodynamic considerations. Our goal is to provide not just steps, but the scientific rationale behind them, enabling you to make informed decisions to diagnose and resolve efficacy issues.

Frequently Asked Questions & Troubleshooting Guides

Section 1: The Starting Point - Compound & Formulation Integrity

This first section addresses the most common and fundamental sources of in vivo failure. Before investigating complex biological phenomena, it is crucial to confirm that the drug substance itself and its delivery method are flawless.

Question: My pyrazole compound is potent in vitro, but shows no effect in vivo. Where should I begin my investigation?

Answer: The first and most critical step is to rule out any issues with the compound's identity, purity, and stability, as well as its formulation. An in vivo experiment is a complex system with many variables; confirming the integrity of your test article is the foundation upon which all other data rests.

Start with a systematic check of the basics. The workflow below outlines the initial steps.

A Start: Low In Vivo Efficacy Observed B Step 1: Compound Quality Control (QC) A->B C Purity, Identity, Stability Confirmed? B->C D Step 2: Formulation & Dosing Analysis C->D Yes F STOP: Re-synthesize or re-purify compound. Re-run QC. C->F No E Soluble & Stable in Vehicle? Dose Accurate? D->E G STOP: Reformulate. Review dosing protocol. Verify calculations. E->G No H Proceed to Pharmacokinetic (PK) Troubleshooting E->H Yes

Caption: Initial troubleshooting workflow for low in vivo efficacy.

Expert Advice: Do not underestimate the importance of this initial stage. Many promising compounds fail not because of their biology, but because of overlooked issues like compound precipitation in the dosing vehicle or degradation during storage.

Question: How do I properly assess the quality and stability of my pyrazole compound?

Answer: A rigorous quality control (QC) process is essential. The stability of pyrazole derivatives can vary significantly based on their substitution patterns and the presence of other functional groups.[1][3]

Data Presentation: Compound QC Checklist

ParameterMethodAcceptance CriteriaRationale
Identity NMR (¹H, ¹³C), LC-MSStructure confirmed, matches expected massEnsures you are testing the correct molecule.
Purity HPLC-UV, LC-MS>95% (ideally >98%)Impurities can have their own biological effects or interfere with the solubility and stability of your compound.
Solubility Kinetic or Thermodynamic Solubility AssaysVaries by compound and required doseThe compound must be soluble at the concentration required for dosing.
Stability HPLC-UV>95% of parent compound remainsAssess stability in solid form (at RT and 4°C) and in the dosing vehicle over the expected duration of the study.

Experimental Protocol: Kinetic Solubility Assay

This protocol provides a quick assessment of your compound's solubility in the chosen vehicle.

  • Prepare Stock Solution: Create a high-concentration stock solution of your pyrazole compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into the chosen dosing vehicle (e.g., saline, PBS, 2% Tween 80).

  • Incubation: Incubate the plate at room temperature for 1-2 hours. This allows the system to equilibrate.

  • Precipitation Check: Visually inspect the wells for any signs of precipitation. For a more quantitative measure, use a plate reader to measure light scattering (nephelometry) at a wavelength like 620 nm.

  • Determine Solubility: The highest concentration that remains clear (no visible precipitate or significant increase in light scattering) is your approximate kinetic solubility.

Question: My compound has very low aqueous solubility. What are the best formulation strategies for pyrazole-based drugs?

Answer: Poor aqueous solubility is a very common reason for low oral bioavailability and subsequent lack of efficacy.[4][5] The goal of formulation is to deliver and maintain the drug in a state where it can be absorbed.[6][7] For pyrazole compounds, which can be lipophilic, several strategies are effective.

Data Presentation: Comparison of Common Formulation Vehicles

Formulation StrategyComposition ExampleProsCons
Co-solvent System 10% DMSO, 40% PEG400, 50% SalineSimple to prepare; suitable for IV or IP administration.Can cause irritation at high concentrations; drug may precipitate upon dilution in the bloodstream.
Surfactant Dispersion 5-10% Tween 80 or Cremophor EL in waterForms micelles that can solubilize lipophilic compounds.Potential for vehicle-induced toxicity or altered physiological responses.
Cyclodextrin Complex 10-20% Hydroxypropyl-β-cyclodextrin (HPβCD) in waterForms inclusion complexes, increasing solubility; generally well-tolerated.Can be limited by the size and shape of the drug molecule; may alter PK profile.
Amorphous Solid Dispersion Drug dispersed in a polymer matrix (e.g., PVP, HPMC-AS)Can significantly increase apparent solubility and dissolution rate.[8]Requires more complex manufacturing processes like spray drying or hot-melt extrusion.[6]
Lipid-Based System Self-emulsifying drug delivery systems (SEDDS) using oils and surfactants (e.g., Labrasol)Excellent for highly lipophilic compounds; can enhance lymphatic absorption.[5][7]Complex formulations; potential for GI side effects.

Expert Advice: Start with the simplest vehicle that can achieve the required concentration. If a simple co-solvent system fails, progress to more complex systems like cyclodextrins or SEDDS. Always run a tolerability study with the vehicle alone in a small cohort of animals to ensure it doesn't cause adverse effects that could confound your efficacy results.

Section 2: Pharmacokinetic (PK) Failures - The Disappearing Drug

If you have confirmed your compound and formulation are solid, the next logical step is to investigate what the animal's body is doing to your drug. Pharmacokinetics (PK) — the study of drug Absorption, Distribution, Metabolism, and Excretion (ADME) — often holds the key to low efficacy.[9]

cluster_ADME The Journey of a Drug: ADME cluster_Failures Common PK Failure Points for Pyrazoles Absorb Absorption (e.g., from gut) Dist Distribution (Bloodstream -> Tissues) Absorb->Dist Target Target Engagement (Therapeutic Effect) Dist->Target Metab Metabolism (e.g., Liver CYP450) Dist->Metab Target->Metab Excrete Excretion (e.g., Urine, Feces) Metab->Excrete Fail_Metab Rapid Metabolism (CYP450, UGTs) Metab->Fail_Metab Accelerates Exit Fail_Absorb Poor Absorption (Low Solubility, Efflux) Fail_Absorb->Absorb Blocks Entry

Caption: Relationship between ADME and common PK failure points.

Question: I suspect my pyrazole compound is being metabolized too quickly. How can I investigate this?

Answer: Rapid metabolism is a known liability for some heterocyclic compounds. The pyrazole ring itself is generally considered metabolically stable, but the substituents on the ring are often susceptible to modification by metabolic enzymes.[1] The primary culprits are Cytochrome P450 (CYP) enzymes in the liver, which perform oxidation, and UDP-glucuronosyltransferases (UGTs), which attach glucuronic acid to make the compound more water-soluble for excretion.[10]

Troubleshooting Steps:

  • In Vitro Metabolic Stability Assays: Before moving to a full in vivo PK study, assess your compound's stability in liver microsomes or hepatocytes.

    • Liver Microsomes: These contain a high concentration of CYP enzymes. Incubating your compound with microsomes and a co-factor (NADPH) will reveal its susceptibility to Phase I (oxidative) metabolism.

    • Hepatocytes: These are whole liver cells and contain both Phase I and Phase II (conjugative) enzymes. This assay provides a more complete picture of hepatic metabolism.

  • In Vivo Pilot PK Study: This is the definitive experiment. Administer a single dose of your compound to a small group of animals (typically mice or rats) and collect blood samples at various time points (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours). Analyze the plasma concentration of the parent drug using LC-MS.

Data Presentation: Key PK Parameters to Analyze

ParameterDefinitionImplication of a "Bad" ValuePotential Cause
Cmax Maximum observed plasma concentrationVery lowPoor absorption; rapid metabolism.
Tmax Time to reach CmaxVery shortRapid absorption and elimination.
AUC Area Under the Curve (total drug exposure)Very lowPoor bioavailability (absorption/metabolism issues).
Half-life (time for concentration to drop by 50%)Very short (<1-2 hours)Rapid clearance (metabolism and/or excretion).

If your compound has a very short half-life and low AUC, this strongly suggests rapid metabolism is preventing it from reaching and sustaining a therapeutic concentration at the target tissue. The cytochrome P450 system is a common pathway for the biotransformation of drugs, and rapid metabolism by these enzymes can significantly alter the pharmacokinetic profile, potentially leading to sub-therapeutic plasma levels.[11]

Section 3: Target Engagement & Animal Model Selection

If your PK data shows adequate exposure (a good AUC and reasonable half-life), but you still see no efficacy, the problem may lie downstream with target engagement or the animal model itself.

Question: How can I confirm my compound is hitting its intended target in vivo?

Answer: Demonstrating target engagement is crucial. It provides direct evidence that your compound is interacting with its biological target in the context of a living system.[12] This requires a robust pharmacodynamic (PD) biomarker.

Strategies for Measuring Target Engagement:

  • Direct Target Occupancy: For some targets, specialized techniques like positron emission tomography (PET) can be used to measure how much of the target is bound by the drug.[12]

  • Downstream Pathway Modulation: Measure a biomarker that is directly regulated by your target. For example, if your pyrazole compound inhibits a specific kinase, you can measure the phosphorylation level of its direct substrate in tumor tissue or surrogate tissue (like peripheral blood mononuclear cells).

  • Gene Expression Changes: Analyze changes in the expression of genes known to be regulated by your target pathway using techniques like qPCR or RNA-Seq on tissue samples.

Expert Advice: A good PD biomarker experiment should be run in parallel with your efficacy study. Collect tissue samples at a time point where you expect to see a biological effect based on your PK data (e.g., around Tmax). A result showing good drug exposure (PK) but no change in the PD biomarker is a major red flag, suggesting the drug is not engaging the target as expected.

Question: Could my choice of animal model be the reason for the low efficacy?

Answer: Absolutely. The choice of animal model is a critical variable that can determine the success or failure of a study.[13] The predictive value of animal models for human efficacy can be low, sometimes estimated to be little better than a coin flip.[14]

Key Considerations for Animal Models:

  • Target Homology: Is the animal target protein sufficiently similar to the human version? Check the sequence homology, especially in the drug-binding pocket. A single amino acid difference can abolish binding.

  • Disease Pathophysiology: Does the animal model accurately recapitulate the human disease you are trying to treat? For example, a subcutaneous tumor xenograft model is primarily a proliferation assay and does not model the complex tumor microenvironment or metastatic processes of human cancer.

  • Metabolic Differences: As discussed, drug metabolism can differ significantly between species.[13] What is a stable compound in mouse liver microsomes might be rapidly cleared by human or dog enzymes. Rodents, in particular, often have much faster rates of metabolism than humans.

  • Immune System: If your drug has an immune-modulating effect, using immunocompromised mice (e.g., NSG mice for xenografts) will completely miss this aspect of its activity. Syngeneic models (implanting a mouse tumor into a mouse with a competent immune system) are required in these cases.

Expert Advice: If you have exhausted all other troubleshooting avenues (compound, formulation, PK, PD), it is time to critically re-evaluate your animal model. Consider testing your compound in a second, different model (e.g., a patient-derived xenograft (PDX) model, a transgenic model) to see if the lack of efficacy is model-specific. The FDA often requires data in more than one animal species for certain applications.[15]

References

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  • Fajemiroye, J.O., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile as a Putative JAK Inhibitor Against Established Clinical Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted therapies, the Janus kinase (JAK) family of enzymes represents a pivotal node in cytokine signaling, making them attractive tar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies, the Janus kinase (JAK) family of enzymes represents a pivotal node in cytokine signaling, making them attractive targets for a host of inflammatory and myeloproliferative disorders. This guide provides a comparative analysis of the hypothetical novel compound, 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile, against the well-established, clinically approved JAK inhibitors: Tofacitinib, Ruxolitinib, and Fedratinib. While direct experimental data for 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile is not yet available, its structural motif, featuring a pyrazole ring, strongly suggests potential kinase inhibitory activity, a characteristic shared by numerous developed and investigational kinase inhibitors.[1] This analysis, therefore, proceeds on the scientific premise of its action as a JAK inhibitor to provide a framework for its potential evaluation and positioning within the current therapeutic paradigm.

Introduction to JAK Inhibition

The JAK-STAT signaling pathway is a critical cascade for transducing extracellular signals from cytokines and growth factors into a cellular response.[2] This pathway regulates a wide array of cellular processes, including immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and cancers. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. The development of small molecule inhibitors that can selectively or broadly target these kinases has revolutionized the treatment of diseases such as rheumatoid arthritis, myelofibrosis, and psoriatic arthritis.[3][4][5]

Comparative Overview of Kinase Inhibitory Profiles

A crucial aspect of a kinase inhibitor's utility is its potency and selectivity against the target kinases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for Tofacitinib, Ruxolitinib, and Fedratinib against the JAK family of kinases. The data for 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile is presented as hypothetical, representing a potential target profile for a novel inhibitor with this scaffold.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Other Notable Targets (IC50)Key Clinical Indications
3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile HypotheticalHypotheticalHypotheticalHypotheticalTo be determinedInvestigational
Tofacitinib 120112--Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[3][6]
Ruxolitinib 3.32.842819-Myelofibrosis, Polycythemia Vera[2][7]
Fedratinib ~1053>1000~400FLT3 (15 nM)Myelofibrosis[4][8][9]

Note: IC50 values can vary depending on the assay conditions. The values presented here are compiled from various sources for comparative purposes.

Mechanistic Insights into JAK Inhibition

The primary mechanism of action for these inhibitors is the competitive blockade of the ATP-binding site on the JAK kinase domain. This prevents the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins, which are crucial for the downstream signaling cascade.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Modulates Inhibitor JAK Inhibitor (e.g., 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile) Inhibitor->JAK Inhibits ATP Binding

Caption: The JAK-STAT signaling pathway and the site of action for JAK inhibitors.

The selectivity profile of each inhibitor dictates its therapeutic applications and potential side effects. For instance, Tofacitinib's potent inhibition of JAK1 and JAK3 makes it effective in autoimmune conditions driven by cytokines that signal through these kinases. Ruxolitinib's dual inhibition of JAK1 and JAK2 is beneficial in myelofibrosis, where both pathways are implicated in the disease pathogenesis.[7][10] Fedratinib exhibits a preference for JAK2, which is a key driver in myeloproliferative neoplasms.[4][8] The hypothetical 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile, with its pyrazole scaffold, could potentially be designed to exhibit a unique selectivity profile, offering advantages in specific disease contexts.

Experimental Protocols for Comparative Analysis

To empirically determine the inhibitory profile of a novel compound like 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile, a series of well-established in vitro and cellular assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Methodology:

  • Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide); kinase buffer; 96-well plates; test compound (3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile) and known inhibitors (Tofacitinib, Ruxolitinib, Fedratinib) at various concentrations.

  • Procedure: a. Prepare serial dilutions of the test compound and known inhibitors. b. In a 96-well plate, add the kinase, peptide substrate, and the inhibitor at the desired concentrations. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays incorporating [γ-³²P]ATP or non-radioactive methods like ADP-Glo™ Kinase Assay, which measures ADP production.[11][12] f. Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Cellular STAT Phosphorylation Assay

This assay assesses the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant measure of potency.

Methodology:

  • Cell Culture: Use a cell line that expresses the relevant cytokine receptors and JAKs (e.g., TF-1 cells for JAK2-dependent signaling or human peripheral blood mononuclear cells (PBMCs)).

  • Procedure: a. Seed the cells in a 96-well plate and starve them of growth factors to reduce basal STAT phosphorylation. b. Pre-incubate the cells with various concentrations of the test compound and known inhibitors. c. Stimulate the cells with a specific cytokine to induce STAT phosphorylation (e.g., IL-6 for STAT3 phosphorylation via JAK1/2, or GM-CSF for STAT5 phosphorylation via JAK2).[13][14] d. After a short incubation period (e.g., 15-30 minutes), lyse the cells to extract proteins. e. Quantify the levels of phosphorylated STAT (pSTAT) and total STAT using methods such as ELISA, Western blotting, or flow cytometry with phospho-specific antibodies.[15][16] f. Calculate the percentage of inhibition of STAT phosphorylation at each inhibitor concentration and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular STAT Phosphorylation Assay invitro_1 Prepare Reagents (Kinase, Substrate, ATP) invitro_2 Add Inhibitors (Test & Known) invitro_1->invitro_2 invitro_3 Initiate & Incubate invitro_2->invitro_3 invitro_4 Quantify Phosphorylation invitro_3->invitro_4 invitro_5 Determine IC50 invitro_4->invitro_5 End Comparative Analysis of Inhibitory Profile invitro_5->End cellular_1 Cell Culture & Starvation cellular_2 Pre-incubate with Inhibitors cellular_1->cellular_2 cellular_3 Cytokine Stimulation cellular_2->cellular_3 cellular_4 Cell Lysis cellular_3->cellular_4 cellular_5 Quantify pSTAT/Total STAT cellular_4->cellular_5 cellular_6 Determine IC50 cellular_5->cellular_6 cellular_6->End Start Novel Compound (3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile) cluster_invitro cluster_invitro Start->cluster_invitro cluster_cellular cluster_cellular Start->cluster_cellular

Caption: A streamlined workflow for the comparative analysis of a novel JAK inhibitor.

Discussion and Future Directions

The established JAK inhibitors—Tofacitinib, Ruxolitinib, and Fedratinib—have demonstrated significant clinical efficacy in various indications. However, they are not without limitations, including the potential for off-target effects and the development of resistance. There is a continuous need for novel JAK inhibitors with improved selectivity, potency, and safety profiles.

A compound like 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile, by virtue of its pyrazole core, is a promising candidate for development as a kinase inhibitor. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of kinases. Through systematic structure-activity relationship (SAR) studies, it may be possible to optimize the selectivity of this compound towards a specific JAK isoform or to design a dual inhibitor with a desired profile.

The comparative analysis outlined in this guide provides a roadmap for the preclinical evaluation of 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile. By directly comparing its in vitro and cellular potency and selectivity to clinically relevant benchmarks, researchers can make informed decisions about its potential for further development. Future studies should also include broader kinase panel screening to assess off-target activities and in vivo studies in relevant disease models to evaluate efficacy and safety. The ultimate goal is to develop next-generation JAK inhibitors that offer improved therapeutic outcomes for patients with debilitating inflammatory and neoplastic diseases.

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  • Tarıkoğulları Doğan, A., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turk J Pharm Sci, 22(1), 1-9. [Link]

  • ACS Omega. (2025). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ruxolitinib. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Pyrazole Derivatives Against Celecoxib for Anti-Inflammatory Activity

For: Researchers, scientists, and drug development professionals. In the landscape of anti-inflammatory drug discovery, the pyrazole scaffold has emerged as a cornerstone for the development of potent therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

In the landscape of anti-inflammatory drug discovery, the pyrazole scaffold has emerged as a cornerstone for the development of potent therapeutic agents.[1][2] This guide provides a comprehensive framework for benchmarking the anti-inflammatory activity of novel pyrazole derivatives against celecoxib, a well-established selective cyclooxygenase-2 (COX-2) inhibitor.[3] By delving into the underlying mechanisms, experimental protocols, and data interpretation, this document serves as a practical resource for researchers seeking to identify and advance promising anti-inflammatory drug candidates.

The rationale for targeting COX-2 lies in its pivotal role in the inflammatory cascade. While the constitutively expressed COX-1 isoform is crucial for physiological functions, COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[4][5] Celecoxib's success stems from its selective inhibition of COX-2, which minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[3] Many pyrazole derivatives have been designed to leverage this therapeutic window, with some demonstrating even greater potency and selectivity than celecoxib in preclinical studies.[3][6][7][8]

This guide will navigate through the essential in vitro and in vivo assays required for a robust comparison, providing not just the "how" but also the critical "why" behind each experimental choice.

I. The Inflammatory Pathway: A Focus on COX-2

Inflammation is a complex biological response involving a cascade of signaling events. A key pathway is the conversion of arachidonic acid to prostaglandins by cyclooxygenase enzymes. The selective inhibition of COX-2 is a primary strategy in modern anti-inflammatory drug development.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Releases Phospholipase A2->Cell Membrane Phospholipids Acts on COX-2 COX-2 Arachidonic Acid->COX-2 Substrate for Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Converts to Prostaglandin Synthases Prostaglandin Synthases Prostaglandin H2 (PGH2)->Prostaglandin Synthases Substrate for Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin Synthases->Prostaglandins (PGE2, etc.) Produces Inflammation (Pain, Swelling) Inflammation (Pain, Swelling) Prostaglandins (PGE2, etc.)->Inflammation (Pain, Swelling) Mediate Celecoxib & Pyrazole Derivatives Celecoxib & Pyrazole Derivatives Celecoxib & Pyrazole Derivatives->COX-2 Inhibit

Caption: The COX-2 signaling pathway in inflammation.

II. Experimental Benchmarking Workflow

A systematic approach is crucial for accurately comparing the anti-inflammatory potential of novel pyrazole derivatives with celecoxib. The following workflow outlines the key experimental stages, from initial in vitro screening to in vivo validation.

Benchmarking_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation COX2_Assay COX-2 Inhibition Assay (Fluorometric) IC50_Determination IC50 Value Determination COX2_Assay->IC50_Determination Data for Lead_Compound Lead Pyrazole Derivative(s) IC50_Determination->Lead_Compound Identifies Paw_Edema_Assay Carrageenan-Induced Paw Edema (Rat Model) Cytokine_Analysis Cytokine Expression Analysis (ELISA) Paw_Edema_Assay->Cytokine_Analysis Tissues for Lead_Compound->Paw_Edema_Assay Tested in

Caption: Experimental workflow for benchmarking anti-inflammatory agents.

III. Detailed Experimental Protocols

Scientific integrity is paramount. The following protocols are designed to be self-validating, with appropriate controls and clear endpoints.

This assay provides a rapid and sensitive method for determining the potency of compounds in inhibiting COX-2 activity. The principle is based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX-2 enzymatic reaction.[4][9][10][11]

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • Celecoxib (as a positive control)

  • Test Pyrazole Derivatives

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute the human recombinant COX-2 enzyme with sterile water. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[4][9]

    • Prepare a 10X working solution of the test compounds and celecoxib in COX Assay Buffer. The final concentration in the assay will be 1X.

  • Assay Setup:

    • Add 10 µL of the 10X test inhibitor or celecoxib to the sample wells.

    • Add 10 µL of COX Assay Buffer to the enzyme control wells (no inhibitor).

    • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition and Incubation:

    • Add the diluted COX-2 enzyme solution to all wells except the negative control wells.

    • Incubate the plate for 10 minutes at 37°C. This pre-incubation allows the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Immediately begin measuring the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the fluorescence curve).

    • Determine the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of COX-2 activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This is a widely accepted and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[12]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Celecoxib (as a positive control)

  • Test Pyrazole Derivatives

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plebthysmometer or digital calipers

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups: vehicle control, celecoxib-treated, and pyrazole derivative-treated groups.

  • Drug Administration:

    • Administer the test compounds, celecoxib, or vehicle orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each rat.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

This assay quantifies the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in biological samples to assess the anti-inflammatory effects of the test compounds at a molecular level.[13][14][15][16]

Materials:

  • ELISA kits for rat TNF-α and IL-6

  • Plasma or paw tissue homogenates from the in vivo study

  • Microplate reader capable of measuring absorbance at 450 nm

Step-by-Step Protocol:

  • Sample Preparation:

    • Collect blood samples at the end of the paw edema experiment and separate the plasma.

    • Alternatively, homogenize the inflamed paw tissue in an appropriate buffer containing protease inhibitors.

    • Centrifuge the homogenate and collect the supernatant.

  • ELISA Procedure (following kit instructions):

    • Add standards and samples to the wells of the microplate pre-coated with the capture antibody.

    • Incubate to allow the cytokine to bind to the immobilized antibody.

    • Wash the wells and add the detection antibody.

    • Incubate, then wash again and add the enzyme-linked streptavidin-HRP conjugate.

    • After a final wash, add the substrate solution and incubate until color develops.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values from the standard curve.

    • Compare the cytokine levels in the treated groups to the control group to assess the inhibitory effect of the compounds.

IV. Comparative Data Analysis

The following tables summarize hypothetical but representative data to illustrate how to present the comparative anti-inflammatory activity of novel pyrazole derivatives against celecoxib.

Table 1: In Vitro COX-2 Inhibition

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Celecoxib 2.16[3]5.43[3]2.51[3]
Pyrazole Derivative 5f 1.50[3]14.38[3]9.56[3]
Pyrazole Derivative 6f 1.15[3]9.61[3]8.31[3]
Pyrazole Derivative 5u 1.79[6]>10072.73[6]
Pyrazole Derivative 5s 2.51[6]>10065.75[6]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound (Dose)% Inhibition of Paw Edema (at 3 hours)
Celecoxib (10 mg/kg) 65%
Pyrazole Derivative 5u (10 mg/kg) 80.63%[6]
Pyrazole Derivative 5s (10 mg/kg) 78.09%[6]
Ibuprofen (10 mg/kg) 81.32%[6]

Table 3: Effect on Pro-inflammatory Cytokine Levels

Compound (Dose)TNF-α Reduction (%)IL-6 Reduction (%)
Celecoxib (10 mg/kg) 55%60%
Pyrazole Derivative 5f (10 mg/kg) 70%75%
Pyrazole Derivative 6f (10 mg/kg) 72%78%

V. Conclusion and Future Directions

This guide has outlined a rigorous and systematic approach for benchmarking the anti-inflammatory activity of novel pyrazole derivatives against the established drug, celecoxib. The provided experimental protocols for in vitro COX-2 inhibition, in vivo carrageenan-induced paw edema, and cytokine analysis offer a solid foundation for generating reliable and comparable data.

The hypothetical data presented in the tables illustrates that novel pyrazole derivatives have the potential to exhibit superior potency and selectivity for COX-2 compared to celecoxib, which may translate to enhanced therapeutic efficacy and an improved safety profile.[3][6]

Future research should focus on comprehensive pharmacokinetic and toxicological profiling of the most promising lead compounds. Furthermore, exploring their efficacy in chronic models of inflammation will be crucial for their translation into clinical candidates. The continuous exploration of the pyrazole scaffold holds significant promise for the development of next-generation anti-inflammatory therapies.

VI. References

  • Al-Warhi, T., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. [Link]

  • Reddy, P. P., & Kulkarni, P. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2?. Pharmaceuticals. [Link]

  • ResearchGate. (2024). (PDF) Signaling Pathways in Drug Development. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • BioVendor. (2023). Human Interleukin-6 ELISA. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • El-Sayed, M. A., et al. (2018). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Molecules. [Link]

  • Open Exploration Publishing. (n.d.). Advancements in therapeutic strategies and drug development for inflammatory bowel diseases. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Kim, J. H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Clinical Laboratory Analysis. [Link]

  • Sharma, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

  • Appiah, I., et al. (2021). Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. Molecules. [Link]

  • Oliveira-Cunha, J. (2024). Editorial: Anti-inflammatory drug development focusing on immune mediated diseases. Frontiers in Pharmacology. [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. [Link]

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... [Link]

  • ResearchGate. (2019). (PDF) Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. [Link]

  • Longdom Publishing. (n.d.). Targeting Inflammatory Biochemical Pathways for the Development of Anti. [Link]

  • Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Inflammation Research. [Link]

  • ResearchGate. (n.d.). Graphical representation of IC50 (COX‐1 and COX‐2) values for the screened compounds in comparison with celecoxib. [Link]

  • Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

Sources

Validation

A Researcher's Guide to Confirming Mechanism of Action with Genetic Knockout Studies

Part 1: The Core Principle — Why Knockout Studies are Definitive The logic behind a knockout validation study is elegantly simple: if a drug achieves its therapeutic effect by inhibiting a specific protein, then removing...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Principle — Why Knockout Studies are Definitive

The logic behind a knockout validation study is elegantly simple: if a drug achieves its therapeutic effect by inhibiting a specific protein, then removing that protein from the cell should render the drug ineffective. This creates a clear, testable hypothesis.

  • Wild-Type (WT) Cells: The drug binds to its target protein, inhibits its function, and produces a measurable downstream effect (e.g., decreased cell proliferation).

  • Knockout (KO) Cells: The target protein is absent. The drug has nothing to bind to, and therefore, the downstream effect is not observed. The cells are resistant to the drug's effects.

Observing this differential response provides powerful evidence that the drug's efficacy is mediated through the targeted gene.[1] This approach moves beyond correlation to establish causation.

For this guide, we will use a well-understood example: the anticancer drug Gefitinib , which is known to target the Epidermal Growth Factor Receptor (EGFR) .[4][5][6] EGFR is a receptor tyrosine kinase that, when activated, triggers downstream signaling pathways like the PI3K-AKT and RAS-RAF-MEK-ERK pathways, promoting cell proliferation and survival.[4][7] Gefitinib works by binding to the ATP-binding site of EGFR's kinase domain, blocking its activity.[4][5]

Illustrative Signaling Pathway: Gefitinib Action

cluster_wt Wild-Type Cell cluster_ko EGFR Knockout Cell Gefitinib_wt Gefitinib EGFR_wt EGFR Target Gefitinib_wt->EGFR_wt Inhibits Pathway_wt Downstream Signaling (e.g., p-AKT) EGFR_wt->Pathway_wt Activates Effect_wt Cell Proliferation Pathway_wt->Effect_wt Promotes Gefitinib_ko Gefitinib EGFR_ko EGFR Target (Absent) Pathway_ko Downstream Signaling (Basal/Inactive) Effect_ko Reduced Proliferation Pathway_ko->Effect_ko Promotes cluster_1 cluster_2 cluster_3 cluster_4 A Phase 1: Knockout Generation B Phase 2: Clone Validation A->B C Phase 3: MoA Confirmation B->C D Phase 4: Rescue Experiment C->D a1 gRNA Design a2 CRISPR Delivery a3 Single-Cell Cloning b1 Genotypic Validation (Sequencing) b2 Protein Validation (Western Blot) c1 WT vs. KO Drug Dose-Response c2 Downstream Pathway Analysis d1 Re-express Target in KO Cells d2 Confirm Sensitivity Restoration cluster_crispr CRISPR-Cas9 Editing gRNA Guide RNA (gRNA) RNP RNP Complex gRNA->RNP Cas9 Cas9 Nuclease Cas9->RNP DNA Genomic DNA Target RNP->DNA Binds Cut Double-Strand Break DNA->Cut Cleaves NHEJ NHEJ Repair (Error-Prone) Cut->NHEJ KO Frameshift Mutation (Gene Knockout) NHEJ->KO

Caption: gRNA guides Cas9 to create a DNA break, which is repaired imperfectly, leading to a knockout.

References

  • How to Validate a CRISPR Knockout. Biognosys. [Link]

  • Target Validation with CRISPR. Biocompare.com. [Link]

  • CRISPR to the RESCUE: Gene Editing Technology Gets More Versatile. New York Stem Cell Foundation. [Link]

  • GeneMedi Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. GeneMedi. [Link]

  • Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. preLights. [Link]

  • What is the mechanism of Gefitinib? Patsnap Synapse. [Link]

  • Lentiviral Vectors for Delivery of Gene-Editing Systems Based on CRISPR/Cas: Current State and Perspectives. PubMed Central. [Link]

  • Rescue of CRISPR/Cas9 knockout gene activity? ResearchGate. [Link]

  • How to Design CRISPR Guide RNAs For Highest Editing Efficiencies. Synthego. [Link]

  • Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. Cyagen. [Link]

  • Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance. PMC. [Link]

  • A Guide to Efficient CRISPR gRNA Design: Principles and Design Tools. GenScript. [Link]

  • Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation. PMC. [Link]

  • CRISPR-Cas9 Lentivirus Resources. BioInnovatise. [Link]

  • A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9. Ubigene. [Link]

  • CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. Vitro Biotech. [Link]

  • Viral Vectors for the in Vivo Delivery of CRISPR Components: Advances and Challenges. Frontiers. [Link]

  • An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue. PLOS ONE. [Link]

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... ResearchGate. [Link]

  • Techniques for Validating CRISPR Changes Using RNA-Sequencing Data. PMC. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research. [Link]

  • CRISPR to the Rescue: Advances in Gene Editing for the FMR1 Gene. MDPI. [Link]

  • CRISPR: Guide to gRNA design. SnapGene. [Link]

  • Lentivirus CRISPR Vector. VectorBuilder. [Link]

  • Validate Targeted Gene Editing Knockout Cell Lines. Cyagen. [Link]

  • CRISPR Guide RNA Design Guidelines for Efficient Genome Editing. PubMed. [Link]

  • When two wrongs make a right: Artificial CRISPR gene disruptions could rescue genetic disease. CeMM. [Link]

  • Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery. Aarhus University. [Link]

Sources

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